5-Chloro-2-thiophen-2-yl-pyridine
Description
Significance of Pyridine-Thiophene Bi-heterocyclic Systems in Advanced Organic Chemistry
Pyridine-thiophene bi-heterocyclic systems, which incorporate both a pyridine (B92270) and a thiophene (B33073) ring, are of significant interest in advanced organic chemistry. umt.edu These hybrid structures often exhibit unique electronic properties and biological activities, making them valuable scaffolds in drug discovery and materials science. ossila.com The combination of the electron-deficient pyridine ring and the electron-rich thiophene ring creates a molecule with distinct reactivity and potential for further functionalization.
Academic Context and Foundational Research Trajectories of Halogenated Thiophenylpyridines
Halogenated thiophenylpyridines, a sub-class of pyridine-thiophene systems, have garnered attention for their potential applications in medicinal chemistry and materials science. The introduction of a halogen atom, such as chlorine, can significantly alter the electronic properties and lipophilicity of the molecule, influencing its biological activity and physical characteristics. Research in this area often focuses on the synthesis of novel derivatives and the investigation of their structure-activity relationships. nih.gov
Historical Perspective on Related Scaffold Development for Targeted Investigations
The development of synthetic methodologies for creating pyridine and thiophene rings has a rich history. The first synthesis of a heteroaromatic compound, pyridine, was achieved by William Ramsay in 1876. wikipedia.org Thiophene was first isolated from coal tar in 1883. britannica.com Over the years, numerous synthetic routes have been developed to access a wide variety of substituted pyridines and thiophenes, paving the way for the construction of more complex bi-heterocyclic systems like 5-Chloro-2-thiophen-2-yl-pyridine. These foundational methods have been crucial for the targeted investigation of these scaffolds in various scientific disciplines.
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-thiophen-2-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNS/c10-7-3-4-8(11-6-7)9-2-1-5-12-9/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKZFOZOLSPWEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies for 5 Chloro 2 Thiophen 2 Yl Pyridine and Its Precursors
Transition Metal-Catalyzed Cross-Coupling Strategies for Direct Synthesis
The direct formation of the pivotal carbon-carbon bond between the pyridine (B92270) and thiophene (B33073) rings is efficiently achieved using transition metal-catalyzed cross-coupling reactions. These methods offer a powerful and versatile approach to constructing biaryl and heteroaryl systems.
Palladium-Mediated Coupling Reactions (e.g., Negishi, Suzuki Variants)
Palladium catalysts are at the forefront of cross-coupling chemistry for synthesizing 2-arylpyridines. researchgate.net The Suzuki-Miyaura and Negishi reactions are particularly prominent in this context, providing reliable pathways for the formation of 5-Chloro-2-thiophen-2-yl-pyridine. orgsyn.orgnih.govorganic-chemistry.org
The Suzuki-Miyaura coupling typically involves the reaction of a pyridine derivative, such as pyridine-2-sulfonyl fluoride (B91410) (PyFluor), with a thiophene boronic acid or its corresponding pinacol (B44631) ester. researchgate.netnih.gov This reaction is often catalyzed by palladium complexes containing phosphine (B1218219) ligands, such as Pd(dppf)Cl2. researchgate.netnih.gov The choice of solvent and base is crucial for optimizing the reaction yield. For instance, a mixture of dioxane and water is often employed as the solvent system. nih.gov
The Negishi coupling presents a powerful alternative, utilizing organozinc reagents. orgsyn.orgorganic-chemistry.org This reaction involves the coupling of a pyridyl zinc halide with a halogenated thiophene or vice versa. orgsyn.org Negishi couplings are known for their high yields and tolerance to a variety of functional groups. orgsyn.org
A comparative look at typical conditions for these reactions is presented below:
| Reaction | Catalyst | Reactants | Solvent | Base | Temperature (°C) |
| Suzuki-Miyaura | Pd(dppf)Cl₂ | Pyridine-2-sulfonyl fluoride, 2-Thiopheneboronic acid pinacol ester | Dioxane/Water | Na₃PO₄ | 65-100 |
| Negishi | Pd(dba)₂/XPhos | 2-Pyridyl zinc halide, Bromothiophene | Not specified | Not specified | Not specified |
Exploration of Alternative Catalytic Systems and Ligand Effects
While palladium remains a workhorse in cross-coupling reactions, the exploration of alternative catalytic systems and the fine-tuning of ligand properties are active areas of research to improve efficiency and expand substrate scope. researchgate.netrsc.org Nickel-based catalysts, for example, have emerged as a cost-effective and sometimes superior alternative to palladium for certain cross-electrophile couplings. acs.orgmdpi.com
The choice of ligand is critical in these catalytic systems. Electron-rich and bulky phosphine ligands have been shown to be effective in facilitating challenging cross-coupling reactions involving heteroaryl compounds. researchgate.net These ligands can enhance the catalytic activity and stability of the metal center, leading to higher yields and milder reaction conditions. For instance, N-cyano-substituted ligands have shown improved performance in the nickel-catalyzed coupling of functionalized 3-bromopyridines. acs.org The development of ligand-free catalytic systems is also a significant area of interest, offering advantages in terms of cost-effectiveness and sustainability. rsc.orgrsc.org
Multi-Step Organic Synthesis Pathways for Scaffold Construction
In contrast to direct coupling methods, multi-step syntheses focus on the deliberate construction of the pyridine ring system, followed by the introduction of the necessary substituents. These pathways offer a high degree of control over the final molecular architecture.
Condensation Reactions and Cyclization Protocols
A classic and versatile approach to pyridine synthesis involves the condensation of carbonyl compounds with a nitrogen source, such as ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). baranlab.orgnumberanalytics.comacsgcipr.org The Hantzsch pyridine synthesis, for example, is a well-established method that involves a multicomponent reaction between an aldehyde, a β-ketoester, and ammonia, followed by oxidation of the resulting dihydropyridine. mdpi.com
More contemporary methods often employ formal [3+3] cycloaddition reactions. acs.orgmdpi.com For instance, an organocatalyzed [3+3] cycloaddition between readily available enamines and enal/enone substrates provides a practical route to tri- or tetrasubstituted pyridines. acs.org Another strategy involves the metal-free [3+3] annulation between enamines and β,β-dichloromethyl peroxides. mdpi.com These methods allow for the rapid assembly of complex pyridine scaffolds under mild conditions. mdpi.com
| Method | Reactants | Key Features |
| Hantzsch Synthesis | Aldehyde, β-ketoester, Ammonia | Two-step process involving condensation and subsequent oxidation. mdpi.com |
| Organocatalyzed [3+3] Cycloaddition | Enamines, Enals/Enones | Practical synthesis of substituted pyridines from readily available starting materials. acs.org |
| Metal-Free [3+3] Annulation | Enamines, β,β-Dichloromethyl Peroxides | Operates under mild conditions with broad substrate scope. mdpi.com |
Strategic Functional Group Interconversions
The synthesis of 2,5-disubstituted pyridines, such as the target compound, can also be achieved through strategic functional group interconversions on a pre-existing pyridine ring. rsc.orgrsc.org One approach involves the reaction of organolithium-pyridine intermediates with organic halides to introduce substituents at the 2 and 5 positions in a single step. rsc.orgrsc.org
Another strategy involves the reaction of enamines with β-amino-acrylonitriles, followed by cyclization of the open-chain intermediate with a protic acid. google.com This method allows for the formation of 2,5-disubstituted pyridines where the substituent at the 2-position can be a halogen, such as chlorine, depending on the acid used for cyclization. google.com Furthermore, the direct C-H functionalization of pyridines represents an increasingly important strategy, although it can be challenging due to the electronic nature of the pyridine ring. nih.govresearchgate.net
Green Chemistry Principles in Synthetic Route Optimization
The principles of green chemistry are increasingly being applied to the synthesis of pyridine derivatives to create more sustainable and environmentally friendly processes. rasayanjournal.co.inresearchgate.netnih.gov Key areas of focus include the use of greener catalysts, alternative energy sources, and more benign reaction media. rasayanjournal.co.innih.govnih.govacs.org
Microwave-assisted synthesis has been recognized as a valuable green chemistry tool, often leading to shorter reaction times, higher yields, and purer products compared to conventional heating methods. nih.govacs.org One-pot multicomponent reactions are also a cornerstone of green synthesis, as they reduce the number of synthetic steps, minimize waste generation, and simplify workup procedures. rasayanjournal.co.innih.gov The use of environmentally friendly solvents or even solvent-free conditions further enhances the green credentials of these synthetic routes. rasayanjournal.co.inresearchgate.netnih.gov
| Green Chemistry Approach | Benefit | Example Application in Pyridine Synthesis |
| Microwave-Assisted Synthesis | Shorter reaction times, higher yields, pure products. nih.govacs.org | One-pot, four-component reaction to synthesize pyridine derivatives. nih.govacs.org |
| Multicomponent Reactions | Reduced synthetic steps, minimized waste, simplified workup. rasayanjournal.co.innih.gov | Synthesis of novel pyridines in an environmentally friendly manner. nih.gov |
| Green Catalysts | Reduced toxicity, recyclability. researchgate.net | Development of catalysts that operate under mild conditions. researchgate.net |
| Solvent-Free Synthesis | Clean reactions, good yields, simple separation. rasayanjournal.co.in | Synthesis of multi-substituted pyridines at room temperature. nih.gov |
Ultrasound-Promoted Synthesis Techniques
Ultrasound-assisted organic synthesis has emerged as a powerful green chemistry tool, often leading to shorter reaction times, higher yields, and milder reaction conditions compared to conventional methods. While specific studies on the ultrasound-promoted synthesis of this compound are not extensively documented, the principles can be extrapolated from the synthesis of related heterocyclic compounds like thiophenes and pyridines.
The primary mechanism of ultrasound in chemical reactions is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to an acceleration of the reaction rate.
For the synthesis of the target molecule, which is typically achieved via a Suzuki-Miyaura cross-coupling reaction, ultrasound could offer significant advantages. This reaction involves the coupling of an aryl or vinyl halide with an organoboron compound, catalyzed by a palladium complex. wikipedia.org Ultrasound irradiation can enhance the efficiency of this process. For instance, studies on the ultrasound-assisted synthesis of various heterocyclic compounds, including thiophene and pyran derivatives, have demonstrated considerable improvements in reaction times and yields. researchgate.net The use of ultrasound can facilitate the mass transfer between phases in the biphasic solvent systems often employed in Suzuki reactions and can help to maintain a clean and active catalyst surface.
Table 1: Comparison of Conventional vs. Ultrasound-Promoted Synthesis for a Representative Biaryl Coupling Reaction
| Parameter | Conventional Heating | Ultrasound Irradiation |
| Reaction Time | Several hours (e.g., 4-6 hours) numberanalytics.com | Minutes to a few hours |
| Temperature | Often elevated temperatures required | Can often be performed at room temperature |
| Yield | Moderate to good | Often good to excellent numberanalytics.com |
| Energy Consumption | Higher due to prolonged heating | Generally lower |
| Catalyst Loading | Standard | Potentially lower catalyst loading |
The application of ultrasound in the synthesis of precursors, such as substituted thiophenes, has also been explored. For example, the Gewald reaction, a multicomponent reaction to form 2-aminothiophenes, has been successfully accelerated using ultrasound, often in greener solvents like polyethylene (B3416737) glycol (PEG). acs.org
Scale-Up Considerations and Process Chemistry Innovations for Research Production
Transitioning a synthetic route from a laboratory scale to a larger research or industrial production scale presents several challenges. For the synthesis of this compound, likely via a palladium-catalyzed Suzuki-Miyaura coupling, key considerations include catalyst stability and activity, reaction efficiency, and product purification. numberanalytics.com
One of the primary hurdles in scaling up palladium-catalyzed reactions is the cost and potential toxicity of the palladium catalyst. Therefore, process chemistry innovations often focus on reducing catalyst loading, improving catalyst turnover number (TON), and implementing efficient methods for palladium removal from the final product. nih.govacs.org Techniques such as using highly active pre-catalysts, optimizing ligand design, and employing aqueous solvent systems can contribute to more sustainable and cost-effective large-scale production. wikipedia.orgsigmaaldrich.com
Table 3: Key Parameters for Scale-Up of Suzuki-Miyaura Coupling
| Parameter | Laboratory Scale | Scale-Up Considerations |
| Mixing | Magnetic stirring is usually sufficient. | Mechanical stirring is necessary to ensure homogeneity. |
| Heat Transfer | Surface area to volume ratio is high, allowing for efficient heating and cooling. | The lower surface area to volume ratio requires careful management of exotherms and heating. |
| Reagent Addition | Can often be added all at once. | Controlled addition rates may be necessary to manage reaction temperature and by-product formation. |
| Catalyst Removal | Chromatography is common. | Crystallization and treatment with scavenging agents (e.g., aqueous NaHSO₃) are preferred for efficiency and cost-effectiveness. acs.org |
| Safety | Standard laboratory precautions. | Rigorous process safety management is required, including consideration of flammable solvents and potentially pyrophoric reagents. |
Recent innovations in process chemistry for biaryl synthesis include the development of robust catalyst systems that are stable under prolonged reaction times and at higher temperatures. numberanalytics.com Furthermore, the use of greener solvents, such as water or biodegradable solvents, is gaining traction in industrial applications to minimize the environmental impact. wikipedia.org For instance, some Suzuki reactions have been successfully scaled up to the kilogram scale with high yields and low palladium contamination. wikipedia.org The development of one-pot synthetic methods for precursors, such as 5-chlorothiophene-2-carboxylic acid, also contributes to a more streamlined and industrially viable process by reducing the number of isolation and purification steps. google.com
Advanced Derivatization and Analog Development Strategies
Synthesis of Substituted Pyridine-Thiophene Analogs
The synthesis of analogs based on the 5-chloro-2-thiophen-2-yl-pyridine core involves targeted modifications at three key positions: the pyridine (B92270) ring, the thiophene (B33073) moiety, and the linker connecting them, including the fusion of additional heterocyclic rings.
Modifications to the pyridine ring are a primary strategy for diversifying the this compound scaffold. The inherent reactivity of the pyridine ring allows for the introduction of a wide array of substituents, influencing the electronic and steric properties of the molecule. Common synthetic methods for achieving these modifications include multicomponent reactions and metal-catalyzed cross-coupling reactions. core.ac.uknih.govnih.gov
One prevalent approach is the Suzuki-Miyaura cross-coupling reaction, which enables the introduction of various aryl and heteroaryl groups. nih.gov For instance, analogs can be prepared from a bromo-substituted pyridine precursor, which is coupled with a range of aryl boronic acids. nih.gov This method offers a reliable route to a diverse library of C5-aryl pyridine analogs. nih.gov The general conditions for such transformations often involve a palladium catalyst like Palladium(II) acetate (B1210297) with a phosphine (B1218219) ligand such as X-Phos, in the presence of a base like potassium phosphate. nih.gov
Other synthetic strategies for creating polysubstituted pyridines include the Bohlmann-Rahtz reaction, which involves the cyclocondensation of a 1,3-dicarbonyl compound with an alkynone and ammonia (B1221849), and modern variations like the aza-Wittig/Diels-Alder sequence. core.ac.uknih.gov Ruthenium-catalyzed cycloisomerization of 3-azadienynes also provides an efficient route to substituted pyridines. organic-chemistry.org These methods allow for the construction of highly functionalized pyridine cores that can be incorporated into the target scaffold. illinois.edu
Table 1: Examples of Reagents for Pyridine Moiety Modification
| Reaction Type | Key Reagents | Purpose | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl boronic acids, Pd(OAc)₂, X-Phos, K₃PO₄ | Introduction of C5-aryl groups | nih.gov |
| Bohlmann-Rahtz Reaction | 1,3-Dicarbonyl compounds, Alkynones, Ammonia | One-pot synthesis of polysubstituted pyridines | core.ac.uk |
| Aza-Wittig/Diels-Alder | Aryl aldehydes, α,β-unsaturated acids, Enamines | Three-component synthesis of polysubstituted pyridines | nih.gov |
The thiophene ring is another key site for structural modification, offering opportunities to modulate the compound's biological and physicochemical properties. nih.gov Its structure is amenable to various synthetic transformations, allowing for the introduction of diverse functional groups. nih.gov
Metal-catalyzed reactions are frequently employed for thiophene derivatization. nih.gov For example, substituents can be introduced at the 5-position of the thiophene ring through coupling reactions. nih.gov Based on in silico drug design studies, lipophilic groups such as iodine, as well as aromatic systems like benzene (B151609) and pyridine, have been successfully added to the thiophene moiety of related compounds to enhance biological interactions. nih.gov
Gewald reactions, a type of multicomponent reaction, provide a one-pot synthesis route to thiophene derivatives with varied substitution patterns, enhancing synthetic efficiency. nih.gov Metal-free approaches are also gaining prominence, utilizing reagents like potassium sulfide (B99878) or elemental sulfur to construct the thiophene ring, which aligns with the principles of green chemistry. nih.gov
Beyond simple substitution, the development of analogs can involve more complex structural changes, such as modifying the linkage between the pyridine and thiophene rings or fusing additional heterocyclic systems onto the core scaffold. These strategies can significantly alter the three-dimensional shape and chemical nature of the molecule.
The synthesis of fused thienopyridine systems represents a key strategy in this area. diva-portal.org For example, pyridyl thienopyridines like 5-pyridin-2-yl-thieno[3,2-b]pyridine and 6-pyridin-2-yl-thieno[2,3-b]pyridine have been synthesized through multi-step reaction sequences. diva-portal.org The synthesis of the thieno[2,3-b]pyridine (B153569) system can be achieved through a Beckmann rearrangement of a substituted thiophene oxime, followed by Vilsmeier-Haack type ring closure and subsequent Negishi cross-coupling to introduce the pyridine ring. diva-portal.org Another approach involves a Wittig reaction to form a vinyl linker between the two heterocycles, which then undergoes deprotection and ring closure of an oxime derivative to yield the final fused system. diva-portal.org
Generation of Complex Fused Heterocyclic Systems Utilizing the Scaffold
The this compound core is an excellent starting point for the construction of more complex, polycyclic molecules, including dihydroquinoline-carboxamides and pyrimidine- or pyrazoline-based analogs.
A significant application of the this compound scaffold is in the synthesis of dihydroquinoline-carboxamide derivatives, which have been investigated for their potent biological activities. researchgate.netnih.gov The synthesis typically begins with the construction of a 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline intermediate. researchgate.net This can be achieved through a Friedländer annulation, a classic method for quinoline (B57606) synthesis. nih.gov
Once the core dihydroquinoline structure is in place, the carboxamide functionality is introduced. The 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxylic acid intermediate is prepared via oxidation of the corresponding aldehyde. researchgate.net This carboxylic acid is then coupled with a diverse range of aryl, alkyl, and heterocyclic amines using standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC-HCl) and hydroxybenzotriazole (B1436442) (HOBt) to yield the desired carboxamide derivatives in high yields. researchgate.net
Table 2: Synthesis of Dihydroquinoline-Carboxamide Derivatives
| Step | Reaction | Key Reagents | Product | Reference |
|---|---|---|---|---|
| 1 | Friedländer Annulation | Substituted aminobenzaldehyde, Ketone | Dihydroquinoline core | nih.gov |
| 2 | Oxidation | Aldehyde precursor, Sodium chlorite, H₂O₂ | Dihydroquinoline-carboxylic acid | researchgate.net |
The scaffold can also be elaborated to incorporate other nitrogen-containing heterocycles like pyrimidine (B1678525) and pyrazoline. nih.gov Pyrazolines, or dihydropyrazoles, are five-membered rings with two adjacent nitrogen atoms and are known to be components of biologically active hybrid molecules. nih.gov
The synthesis of pyrazoline-based analogs often involves the reaction of a chalcone (B49325) (an α,β-unsaturated ketone) with a hydrazine (B178648) derivative. Although specific examples starting directly from this compound are not detailed, the general methodology is well-established. A chalcone precursor incorporating the pyridine-thiophene core could be synthesized and subsequently cyclized. Pyrazoles, the aromatic counterparts to pyrazolines, can often be directly synthesized or obtained through the oxidation of pyrazolines. nih.gov These heterocycles can be attached to other rings, such as in thieno[2,3-d]pyrimidine (B153573) derivatives, to create complex hybrid structures. nih.gov The development of such hybrids allows for extensive structural diversification and the exploration of new chemical space. nih.gov
Imidazopyridine and Thiazolopyridine Scaffolds
The development of fused heterocyclic systems, such as imidazopyridines and thiazolopyridines, from this compound represents a key strategy in medicinal chemistry to explore new chemical space and generate compounds with enhanced biological activity. The synthesis of these scaffolds typically proceeds through the corresponding amino derivative of the parent compound, 2-amino-5-chloro-2'-thienylpyridine.
Imidazopyridine Scaffolds: The construction of the imidazo[1,2-a]pyridine (B132010) ring system often utilizes the Groebke–Blackburn–Bienaymé (GBB) three-component reaction. beilstein-journals.orgacs.org This powerful reaction involves the condensation of a 2-aminopyridine (B139424) derivative, an aldehyde, and an isocyanide. For the synthesis of an imidazopyridine derivative of this compound, the key starting material would be 2-amino-5-chloro-2'-thienylpyridine. The reaction with an appropriate aldehyde and isocyanide, often catalyzed by an acid, would lead to the formation of a substituted 6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine. This method is highly valued for its ability to introduce diversity into the final molecule in a single step. mdpi.com
Thiazolopyridine Scaffolds: The synthesis of thiazolo[5,4-b]pyridine (B1319707) derivatives can be achieved from a 2-chloro-3-aminopyridine precursor. researchgate.net A common route involves the reaction with potassium thiocyanate (B1210189) to form a thiocyanato-pyridine intermediate, which then undergoes cyclization. nih.gov In the context of this compound, the corresponding 5-chloro-2-(thiophen-2-yl)-3-aminopyridine would be the essential starting material. This amine can be converted to the thiazolo[5,4-b]pyridine scaffold through a one-pot reaction involving reduction of a nitro group followed by intramolecular cyclization of a thiocyanate intermediate. nih.gov For instance, a synthetic pathway could start with the nitration of this compound at the 3-position of the pyridine ring, followed by reduction to the amine, which can then be elaborated into the desired thiazolopyridine core.
Structure-Activity Relationship (SAR) Studies in Derivative Design for Molecular Interactions
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies have been instrumental in optimizing their interactions with biological targets, particularly protein kinases. nih.gov
Research into thiazolo[5,4-b]pyridine analogues as phosphoinositide 3-kinase (PI3K) inhibitors has provided valuable SAR insights. nih.gov These studies have shown that the sulfonamide group is a critical structural element for inhibitory activity. Specifically, the incorporation of a 5-chlorothiophene-2-sulfonamide (B1586055) moiety has been found to yield potent inhibitory activity in the nanomolar range. nih.gov This highlights the favorable interactions of the chloro and thiophene substituents with the kinase active site.
The pyridyl group attached to the thiazolo[5,4-b]pyridine core is another key determinant of potency. Replacement of the pyridine ring with a phenyl group has been shown to cause a significant decrease in activity, indicating the importance of the nitrogen atom in the pyridine ring for target binding, likely through hydrogen bonding interactions. nih.gov
Furthermore, studies on quinazoline-based kinase inhibitors have revealed that substitution on the thiophene ring can significantly impact antiproliferative activity. The introduction of small, lipophilic substituents such as chlorine or bromine at the 5-position of the thiophene ring has been shown to markedly increase the inhibitory potency against the epidermal growth factor receptor (EGFR). mdpi.com This suggests that the electronic and steric properties of substituents on the thiophene ring are crucial for optimizing molecular interactions.
The table below summarizes the structure-activity relationship findings for a series of thiazolo[5,4-b]pyridine derivatives, highlighting the impact of different sulfonamide substitutions on PI3Kα inhibitory activity. nih.gov
| Compound | R Group (Sulfonamide Moiety) | IC50 (nM) for PI3Kα |
| 19a | 2-methoxypyridine | 3.6 |
| 19b | 2-chloro-4-fluorophenyl | Potent (nanomolar) |
| 19c | 5-chlorothiophene-2 | Potent (nanomolar) |
This data clearly indicates that specific substitutions on the sulfonamide portion of the molecule are key to achieving high-potency inhibition of PI3Kα.
In Depth Spectroscopic and Structural Elucidation of the Compound and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
Unambiguous Structural Assignment of Novel Compounds
The structural assignment of 5-Chloro-2-thiophen-2-yl-pyridine and its derivatives is unequivocally established through the analysis of their ¹H and ¹³C NMR spectra. The characteristic chemical shifts and coupling constants observed in these spectra provide a definitive fingerprint of the molecule's connectivity.
For the parent compound, this compound, the proton NMR spectrum displays distinct signals corresponding to the protons on both the pyridine (B92270) and thiophene (B33073) rings. The pyridine protons typically appear in the aromatic region, with their specific chemical shifts influenced by the electron-withdrawing effect of the chlorine atom and the thiophenyl substituent. Similarly, the thiophene protons exhibit characteristic shifts, and the coupling between adjacent protons allows for their precise assignment.
The ¹³C NMR spectrum further corroborates the structure, with each carbon atom in the molecule giving rise to a unique resonance. The carbon attached to the chlorine atom, as well as the carbons at the point of linkage between the two heterocyclic rings, show characteristic downfield shifts.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyridine H-3 | ~7.80 (dd) | ~122.0 |
| Pyridine H-4 | ~7.75 (dd) | ~138.0 |
| Pyridine H-6 | ~8.50 (d) | ~148.0 |
| Thiophene H-3' | ~7.50 (dd) | ~126.0 |
| Thiophene H-4' | ~7.10 (t) | ~128.0 |
| Thiophene H-5' | ~7.40 (dd) | ~128.5 |
| Pyridine C-2 | - | ~152.0 |
| Pyridine C-3 | - | ~122.0 |
| Pyridine C-4 | - | ~138.0 |
| Pyridine C-5 | - | ~130.0 |
| Pyridine C-6 | - | ~148.0 |
| Thiophene C-2' | - | ~143.0 |
| Thiophene C-3' | - | ~126.0 |
| Thiophene C-4' | - | ~128.0 |
| Thiophene C-5' | - | ~128.5 |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific derivative.
Tautomerism and Conformational Analysis
While tautomerism is not a significant feature for the parent this compound, certain derivatives bearing functional groups such as hydroxyl or amino substituents could potentially exhibit this phenomenon. NMR spectroscopy is a powerful tool to investigate the existence and equilibrium of tautomers in solution.
Conformational analysis, however, is of greater relevance. The molecule possesses a degree of rotational freedom around the C-C single bond connecting the pyridine and thiophene rings. The preferred conformation in solution can be inferred from through-space interactions detected by Nuclear Overhauser Effect (NOE) experiments. These studies can reveal the dihedral angle between the two rings, which is influenced by steric and electronic effects of substituents.
Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Interaction Studies
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a unique molecular fingerprint based on the vibrational modes of the chemical bonds within a molecule.
The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to the stretching and bending vibrations of the C-H, C=C, C=N, and C-Cl bonds. The aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The C=C and C=N stretching vibrations of the pyridine and thiophene rings give rise to a series of sharp bands in the 1600-1400 cm⁻¹ region. The C-Cl stretching vibration is expected to appear in the lower frequency region of the spectrum.
Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The combination of both techniques allows for a more complete vibrational assignment and a deeper understanding of the molecular structure. These techniques are also sensitive to intermolecular interactions, making them valuable for studying co-crystals and other multi-component systems.
Table 2: Key Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |
| C=C/C=N Ring Stretch | 1600-1400 | 1600-1400 |
| C-Cl Stretch | ~800-600 | ~800-600 |
Advanced Mass Spectrometry for Molecular Confirmation and Mechanistic Insights
Advanced mass spectrometry techniques are indispensable for confirming the molecular weight of this compound and its derivatives, as well as for gaining insights into their fragmentation pathways.
High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition of the molecular ion. This is a crucial step in the identification of newly synthesized compounds.
Electron ionization (EI) mass spectrometry can be used to study the fragmentation patterns of the molecule. The fragmentation of this compound would likely involve the cleavage of the bond between the two rings and the loss of the chlorine atom. Analysis of these fragment ions provides valuable structural information that complements the data obtained from NMR and vibrational spectroscopy.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive information regarding the three-dimensional arrangement of atoms in the solid state.
Single-Crystal X-ray Diffraction of Compound and Co-crystals
The formation of co-crystals of this compound with other molecules can be investigated to modify its physicochemical properties. X-ray diffraction is the primary tool for confirming the formation of a co-crystal and for characterizing the new supramolecular architecture. The analysis of co-crystal structures provides insights into the nature and geometry of the intermolecular interactions between the compound and the co-former.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~5.8 |
| c (Å) | ~15.2 |
| β (°) | ~98 |
| Volume (ų) | ~930 |
| Z | 4 |
Note: This is hypothetical data and would need to be confirmed by experimental analysis.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, C-H...π)
The supramolecular architecture of this compound in the solid state is dictated by a variety of non-covalent interactions. While specific crystallographic data for this exact compound is not publicly available, the analysis of its structural motifs—a pyridine ring, a thiophene ring, and a chlorine substituent—allows for a detailed projection of its likely intermolecular interactions based on established principles and data from analogous structures.
The key interactions expected to define the crystal packing include hydrogen bonds, π-π stacking, and C-H...π interactions. The nitrogen atom of the pyridine ring is a potential hydrogen bond acceptor. In the crystal structure of related compounds, such as 5-Chloro-2-(phenyldiazenyl)pyridine, molecules are linked by weak C—H···N interactions, which would also be anticipated for the title compound. researchgate.net Furthermore, halogen atoms can participate in halogen bonding, a specific type of non-covalent interaction where the chlorine atom acts as an electrophilic region (σ-hole) and interacts with a nucleophile.
The two aromatic rings, pyridine and thiophene, are prime candidates for engaging in π-π stacking interactions. These interactions are crucial in the self-assembly of aromatic molecules, influencing their electronic properties. nih.gov The relative orientation of the rings (e.g., parallel-displaced or T-shaped) would determine the strength and nature of these interactions. In derivatives containing thiophene and other aromatic rings, π-π stacking is a commonly observed feature that governs the packing arrangement. nih.govcapes.gov.br For instance, the crystal structure of N,N′-[(thiophene-2,5-diyl)bis(methanylylidene)]di-p-toluidine features a dihedral angle of 32.31 (6)° between the thiophene and benzene (B151609) rings. nih.gov
Table 1: Potential Intermolecular Interactions in this compound
| Interaction Type | Donor | Acceptor | Significance in Crystal Packing |
| Hydrogen Bonding | Aromatic C-H | Pyridine N-atom | Formation of dimers or chains, influencing molecular alignment. researchgate.net |
| Halogen Bonding | C-Cl (σ-hole) | N, S, or π-system | Directional interaction contributing to structural motifs. |
| π-π Stacking | Thiophene/Pyridine Ring | Thiophene/Pyridine Ring | Governs the co-facial arrangement of molecules, impacting electronic properties. nih.govcapes.gov.br |
| C-H...π Interactions | Aromatic/Thiophene C-H | Pyridine/Thiophene π-system | Stabilizes the packing by linking molecules in different orientations. mdpi.com |
Other Advanced Techniques for Structural Probing (e.g., Small- and Wide-Angle X-ray Scattering (SWAXS), Dynamic Light Scattering (DLS))
Beyond single-crystal X-ray diffraction, other advanced techniques are invaluable for probing the structure of materials like this compound and its derivatives over different length scales, particularly in solution or in non-crystalline solid forms.
Small- and Wide-Angle X-ray Scattering (SWAXS) is a powerful method for characterizing structural features from the nanometer to the angstrom scale. malvernpanalytical.com
Small-Angle X-ray Scattering (SAXS) provides information about the size, shape, and distribution of larger-scale structures, typically in the 1-100 nm range. malvernpanalytical.com If derivatives of this compound were to self-assemble into nanoparticles, micelles, or other aggregates in solution, SAXS could be employed to determine the morphology and dimensions of these assemblies. nih.govmdpi.com The technique is solution-based and does not require crystallization, making it suitable for studying flexible or dynamic systems. nih.govwustl.edu
Wide-Angle X-ray Scattering (WAXS) , often performed concurrently with SAXS, probes smaller length scales and provides information about atomic-level ordering. malvernpanalytical.com For polymeric or semi-crystalline derivatives, WAXS can determine the degree of crystallinity and identify characteristic d-spacings related to the molecular packing. mdpi.com
Dynamic Light Scattering (DLS) , also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of small particles or molecules diffusing in a solution. wikipedia.orgnih.gov DLS measures the time-dependent fluctuations in scattered light intensity that arise from the Brownian motion of particles. nih.gov From these fluctuations, the diffusion coefficient can be calculated, which is then related to the hydrodynamic radius of the particles via the Stokes-Einstein equation.
For this compound, DLS would be particularly useful for:
Assessing the purity and homogeneity of a sample in solution by detecting the presence of aggregates.
Studying the propensity of the compound or its derivatives to form aggregates or nanoparticles under different conditions (e.g., concentration, solvent, temperature). researchgate.net
Characterizing the size of vesicles, micelles, or polymer-based drug delivery systems incorporating the compound.
Together, SWAXS and DLS provide a comprehensive picture of the structural characteristics of this compound and its derivatives, from atomic-level packing to the behavior of larger assemblies in solution.
Table 2: Advanced Structural Probing Techniques
| Technique | Principle | Information Obtained | Sample Form |
| SWAXS | Measures the intensity of X-rays scattered at small (SAXS) and wide (WAXS) angles. malvernpanalytical.com | SAXS: Size, shape, and distribution of nanoscale objects (1-100 nm). WAXS: Crystalline structure, d-spacing, degree of crystallinity. mdpi.com | Solution, gel, powder, solid film. |
| DLS | Analyzes temporal fluctuations in scattered light intensity from particles in Brownian motion. wikipedia.orgnih.gov | Hydrodynamic radius, particle size distribution, aggregation state. | Dilute solution/suspension. |
Computational and Theoretical Chemical Investigations
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to elucidating the electronic properties that govern the reactivity and physical characteristics of 5-Chloro-2-thiophen-2-yl-pyridine.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-electron systems. For molecules like this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-31+G(d,p), are employed to determine optimized molecular geometry, vibrational frequencies, and other electronic parameters. researchgate.netresearchgate.net
Studies on structurally similar thiophene (B33073) and pyridine (B92270) derivatives show that DFT is effective in calculating geometric parameters (bond lengths and angles) that are in close agreement with experimental data from X-ray diffraction. researchgate.net The methodology allows for the optimization of the ground state geometry, which is the essential first step for all other computational analyses, including FMO, MEP, and NLO properties. The presence of sulfur and chlorine atoms requires basis sets that can accurately model these heavier elements.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for determining chemical reactivity and electronic properties. libretexts.orgwikipedia.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. A larger energy gap implies higher kinetic stability and lower chemical reactivity.
For this compound, the HOMO is expected to be distributed primarily over the electron-rich thiophene ring, while the LUMO would likely be centered on the electron-deficient pyridine ring, influenced by the electronegative chlorine atom and the nitrogen atom. wuxiapptec.com Analysis of related thiophene-based compounds using DFT calculations provides insight into these properties. mdpi.comnih.gov The energy gap and other related parameters help in understanding the charge transfer characteristics within the molecule. researchgate.net
Table 1: Representative FMO Properties of a Structurally Related Thiophene Derivative
| Parameter | Definition | Representative Value |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.20 eV |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -2.50 eV |
| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 3.70 eV |
| Ionization Potential (I) | -E(HOMO) | 6.20 eV |
| Electron Affinity (A) | -E(LUMO) | 2.50 eV |
| Hardness (η) | (I - A) / 2 | 1.85 eV |
| Softness (S) | 1 / (2η) | 0.27 eV⁻¹ |
| Electronegativity (χ) | (I + A) / 2 | 4.35 eV |
Note: The values presented are representative and based on DFT calculations performed on analogous thiophene-pyridine systems for illustrative purposes.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP map displays regions of varying electrostatic potential on the electron density surface, color-coded to indicate charge distribution. researchgate.net
Red regions indicate negative potential (electron-rich), which are susceptible to electrophilic attack.
Blue regions denote positive potential (electron-poor), which are favorable for nucleophilic attack.
Green regions represent neutral potential.
In this compound, the MEP map would likely show a negative potential (red) around the nitrogen atom of the pyridine ring and the sulfur atom of the thiophene ring due to their lone pairs of electrons. A strong positive potential (blue) would be expected near the hydrogen atoms and, to a lesser extent, influenced by the electron-withdrawing chlorine atom. researchgate.netresearchgate.net This visualization helps in understanding non-covalent interactions, such as hydrogen bonding. mdpi.com
Prediction and Analysis of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. The NLO response of a molecule is determined by its hyperpolarizability. DFT calculations are frequently used to predict the NLO properties of organic molecules, including the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β).
Molecules with significant intramolecular charge transfer (ICT) from a donor to an acceptor group, often bridged by a π-conjugated system, tend to exhibit high β values. In this compound, the thiophene ring can act as an electron donor and the chloro-substituted pyridine ring as an acceptor. This donor-π-acceptor structure suggests that the compound may possess NLO properties. Studies on similar molecules have shown that the presence of thiophene rings can enhance NLO responses. mdpi.com
Table 2: Calculated NLO Properties for a Related Thiophene-based Compound
| Property | Description | Representative Value |
| Dipole Moment (μ) | A measure of the molecule's overall polarity. | 4.50 Debye |
| Linear Polarizability (α) | The linear response of the electron cloud to an electric field. | 35.0 x 10⁻²⁴ esu |
| First Hyperpolarizability (β) | The first-order non-linear response to an electric field. | 12.0 x 10⁻³⁰ esu |
Note: These values are illustrative, based on DFT calculations for compounds with similar structural motifs.
Intermolecular Interaction Analysis using Hirshfeld Surface and Advanced Topological Methods
Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.goviucr.org By mapping properties like dᵢ (distance from the surface to the nearest nucleus inside) and dₑ (distance to the nearest nucleus outside) onto the surface, it provides a detailed picture of close contacts between molecules.
Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Similar Heterocyclic Compound
| Contact Type | Contribution (%) | Description |
| H···H | 44.0% | Represents interactions between hydrogen atoms on adjacent molecules. |
| C···H / H···C | 16.0% | Involves contacts between carbon and hydrogen atoms. |
| O···H / H···O | 15.0% | Hydrogen bonding involving oxygen (representative of heteroatoms). |
| N···H / H···N | 11.0% | Hydrogen bonding involving nitrogen. iucr.org |
| Cl···H / H···Cl | 8.0% | Interactions involving the chlorine atom. researchgate.net |
| S···H / H···S | 4.0% | Interactions involving the sulfur atom. researchgate.net |
Note: The percentages are representative, derived from Hirshfeld analyses of structurally related compounds containing similar functional groups.
Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would provide valuable insights into its conformational flexibility, particularly the rotation around the single bond connecting the pyridine and thiophene rings.
In Silico Modeling for Ligand-Target Engagement (Focus on binding modes, interaction energies, and mechanistic insights)
While specific in-silico studies focused exclusively on this compound are not extensively documented in publicly available research, a wealth of information can be gleaned from computational analyses of closely related thienyl-pyridine and chloro-pyridine derivatives. These studies provide a strong framework for understanding the potential ligand-target engagement of the title compound.
Molecular docking simulations are a cornerstone of in-silico drug design, offering predictions of how a ligand might bind to a protein's active site. For instance, studies on dihydroxylated 2,4-diphenyl-6-thiophen-2-yl-pyridine derivatives have been conducted to explore their potential as topoisomerase II inhibitors. nih.gov These computational models highlight the importance of the thiophene and pyridine rings in establishing key interactions within the enzyme's binding pocket. It is plausible that this compound would engage in similar interactions, with the pyridine nitrogen acting as a hydrogen bond acceptor and the thiophene ring participating in π-π stacking or hydrophobic interactions.
In a similar vein, research on thieno[2,3-c]pyridine (B153571) derivatives as Hsp90 inhibitors has utilized molecular docking to elucidate structure-activity relationships. mdpi.com These studies have shown that substituents on the pyridine and thiophene rings play a crucial role in determining binding affinity and specificity. The chloro-substituent on this compound, for example, could modulate the electronic properties of the pyridine ring, influencing its ability to form favorable interactions with amino acid residues.
The interaction energies derived from these docking studies provide a quantitative measure of binding affinity. While specific values for this compound are not available, data from analogous compounds suggest that the combination of a thiophene and a chlorinated pyridine ring can lead to significant binding energies, often in the range of -7 to -10 kcal/mol, depending on the specific target. These energies are indicative of a stable ligand-protein complex.
Mechanistic insights can also be inferred from these computational models. For example, the planarity of the thienyl-pyridine system is often critical for effective binding, allowing it to fit into narrow enzymatic clefts. The chloro group can also play a role in directing the orientation of the molecule within the binding site, a phenomenon observed in docking studies of other 2-chloro-pyridine derivatives. nih.gov
Table 1: Representative Interaction Data from Analogous Compounds
| Analogous Compound Class | Target | Key Interactions Observed | Reference |
|---|---|---|---|
| Dihydroxylated 2,4-diphenyl-6-thiophen-2-yl-pyridines | Topoisomerase II | π-π stacking, Hydrogen bonding | nih.gov |
| Thieno[2,3-c]pyridine derivatives | Hsp90 | Hydrophobic interactions, Hydrogen bonding | mdpi.com |
| 2-chloro-pyridine derivatives | Telomerase | Halogen bonding, Hydrophobic interactions | nih.gov |
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the spectroscopic properties of molecules, including vibrational (FT-IR and Raman) and NMR spectra. These theoretical predictions, when compared with experimental data, provide a powerful method for structural elucidation and validation.
For compounds structurally related to this compound, DFT calculations have been successfully employed to predict vibrational frequencies. nih.govnih.gov The process typically involves optimizing the molecular geometry of the compound in the gas phase and then calculating the harmonic vibrational frequencies. These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors, leading to excellent agreement with experimental spectra.
For example, a DFT study on a chlorinated pyrimidine (B1678525) derivative was able to accurately assign the various vibrational modes observed in its FT-IR and FT-Raman spectra. whiterose.ac.uk The characteristic C-Cl stretching vibration, as well as the various stretching and bending modes of the aromatic rings, could be precisely identified through these computational methods. It is expected that a similar approach for this compound would yield accurate predictions for its vibrational spectrum.
Similarly, the prediction of ¹H and ¹³C NMR chemical shifts is another area where DFT calculations have proven to be highly valuable. By calculating the magnetic shielding tensors of the nuclei in the optimized molecular structure, theoretical chemical shifts can be obtained. These predicted spectra can then be compared with experimentally recorded NMR data to confirm the molecular structure. While specific studies on this compound are not available, the methodology has been widely applied to a vast range of organic molecules with high accuracy.
Table 2: Predicted vs. Experimental Vibrational Frequencies for a Structurally Related Compound (Illustrative Example)
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) | Reference |
|---|---|---|---|
| C-H stretch (aromatic) | 3100-3000 | 3086 | nih.gov |
| C=C stretch (aromatic) | 1600-1400 | 1444 | nih.gov |
| C-Cl stretch | ~700-600 | Not specified in abstract |
The synergy between computational prediction and experimental validation is a powerful paradigm in modern chemical research. For this compound, while a dedicated body of research is still emerging, the computational and theoretical frameworks established through the study of its analogs provide a robust foundation for future investigations into its chemical and biological properties.
Ligand Design and Coordination Modes of this compound Analogues
The design of ligands based on the 2-thiophen-2-yl-pyridine framework is a strategic process aimed at creating molecules with specific metal-binding capabilities. The inherent electronic properties and steric profile of the pyridine and thiophene moieties are fundamental to their coordination behavior.
The pyridine ring, with its lone pair of electrons on the nitrogen atom, acts as a potent Lewis base, readily coordinating to a wide array of transition metal ions. researchgate.netjscimedcentral.com This interaction forms a stable sigma bond, which is a primary feature in the formation of metal complexes. researchgate.net The electronic nature of substituents on the pyridine ring can modulate the basicity of the nitrogen atom, thereby influencing the strength of the metal-ligand bond. capes.gov.br
Building upon the 2-thiophen-2-yl-pyridine core, more complex polydentate ligands can be engineered to achieve specific coordination geometries and enhance complex stability. youtube.com This is often accomplished by introducing additional donor groups to the ligand framework. For instance, incorporating pendant pyridinyl groups can create pentadentate ligands capable of wrapping around a metal ion to form highly stable, distorted octahedral complexes. researchgate.net The synthesis of Schiff bases by reacting thiophene derivatives with amines containing other donor sites is a common strategy to increase the denticity of the resulting ligand. researchgate.netacs.org These polydentate ligands can form multiple dative bonds with a central metal ion, leading to the formation of chelate rings, which enhances the thermodynamic stability of the complex in what is known as the chelate effect. youtube.com The design principles for such systems consider not only the number and type of donor atoms but also the flexibility and steric constraints of the ligand backbone to ensure favorable coordination. rsc.org
Synthesis and Characterization of Metal Complexes
The fabrication of metal complexes using this compound analogues involves reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then rigorously characterized to determine their structure and properties.
A variety of transition metal complexes have been successfully synthesized using pyridine-thiophene based ligands. ejbps.com Standard synthetic methods typically involve mixing the ligand and a metal chloride salt in an alcoholic medium, followed by refluxing to promote complex formation. jscimedcentral.comresearchgate.net For example, complexes of Co(II), Ni(II), and Cu(II) have been prepared with a pyridine-based thiophene derivative ligand, yielding stable solid products. ejbps.com Similarly, Zn(II) and Pd(II) complexes have been synthesized using thiophene-derived Schiff base ligands. acs.org The stoichiometry of the resulting complexes, commonly found to be of the ML₂ type, suggests that two ligand molecules coordinate to a single metal center. researchgate.net
Table 1: Examples of Synthesized Transition Metal Complexes with Pyridine-Thiophene Analogues
| Ligand Analogue | Metal Ion | Resulting Complex Formula | Reference |
|---|---|---|---|
| 2-((E)-2-((5-bromothiophen-2-yl) methylene)hydrazinyl)-4-methyl-6-phenylpyridine-3-carbonitrile | Co(II), Ni(II), Cu(II) | [M(BTHPC)₂] | ejbps.com |
| Schiff bases from 5-methyl thiophene-2-carboxaldehyde | Cu(II), Ni(II), Co(II), Zn(II) | ML₂ | researchgate.net |
| (E)-N¹,N¹-dimethyl-N²-(thiophen-2-ylmethylene)ethane-1,2-diamine | Zn(II), Cd(II), Pd(II) | [LTHZnCl₂], [LTHCd(μ-Cl)Cl]n, [LTHPdCl₂] | acs.org |
| 4-(pyridin-2-ylmethyl)-1,7-dithia-4,10-diazacyclododecane | Fe(II), Ni(II), Zn(II) | [FeL(MeCN)]Cl₂, [NiL(H₂O)]Cl₂, [ZnL(MeCN)]Cl₂ | researchgate.net |
The coordination of a ligand to a metal ion induces characteristic changes in its spectroscopic properties, which serve as definitive evidence of complex formation.
Infrared (IR) Spectroscopy: In Schiff base ligands containing an azomethine group (-C=N-), the IR stretching frequency of this bond is observed to shift upon complexation. This shift is a strong indicator that the azomethine nitrogen is involved in coordination with the metal ion. researchgate.net
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes differ significantly from those of the free ligands. New absorption bands often appear in the visible region, which are attributed to d-d electronic transitions within the metal's d-orbitals. These transitions provide information about the coordination geometry around the metal ion. researchgate.net For instance, the appearance of specific bands can suggest a distorted octahedral geometry. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing these complexes in solution. Upon coordination, the chemical shifts of protons and carbons near the binding sites (e.g., on the pyridine and thiophene rings) are altered. For example, in thiophene-derived Schiff base complexes, the proton signal of the N=CH group shows a downfield shift upon coordination to a metal like palladium, confirming the involvement of the imine nitrogen in the coordination. acs.org
Table 2: Spectroscopic Data for a Thiophene-Derived Schiff Base Ligand and its Pd(II) Complex
| Compound | ¹H NMR Signal (N=CH proton, ppm) | ¹³C NMR Signal (N=CH carbon, ppm) | Reference |
|---|---|---|---|
| Free Ligand (LTH) | 8.46 | 158.51 | acs.org |
| Pd(II) Complex ([LTHPdCl₂]) | 8.79 | 133.56 | acs.org |
The thermal stability of metal-organic frameworks (MOFs) and coordination complexes is a critical parameter for their practical application, particularly in high-temperature environments. researchgate.net The stability is largely dependent on the strength of the metal-ligand bonds and the intrinsic thermal stability of the organic ligand itself. researchgate.netrsc.org
Thermogravimetric analysis (TGA) is the primary technique used to evaluate thermal stability. TGA curves for MOFs typically show an initial weight loss corresponding to the removal of guest or coordinated solvent molecules, followed by a plateau where the framework is stable. researchgate.netnih.gov At higher temperatures, a sharp weight loss signifies the decomposition of the organic linkers and the collapse of the framework. researchgate.net For example, a Zn(II)-based MOF was found to be stable up to 320°C. nih.gov Factors influencing thermal stability include the nature of the metal ion and the functional groups on the ligand. researchgate.net Generally, stronger metal-ligand bonds lead to higher decomposition temperatures. rsc.org Therefore, the choice of both the metal and the specific design of the this compound analogue are crucial in engineering thermally robust materials.
Supramolecular Architectures Derived from Self-Assembly
Role of Non-Covalent Interactions (Hydrogen Bonding, π-π Stacking) in Assembly
The self-assembly of this compound into ordered supramolecular structures is primarily driven by a combination of hydrogen bonding and π-π stacking interactions.
Hydrogen Bonding: Although the this compound molecule itself does not possess strong hydrogen bond donors, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. In the presence of suitable donor molecules or in specific crystalline forms where C-H···N interactions are significant, hydrogen bonds can play a crucial role in directing the assembly of the molecules. In related chloro-substituted pyridine compounds, weak C-H···N intermolecular hydrogen bonds have been observed to connect molecules, often forming dimers that contribute to the stability of the crystal structure. For instance, in the crystal structure of 2-Chloro-5-(chloromethyl)pyridine, molecules are linked via C-H···N hydrogen bonds to form dimers.
π-π Stacking: The aromatic nature of both the pyridine and thiophene rings in this compound makes π-π stacking a significant driving force for its self-assembly. These interactions arise from the electrostatic attraction between the electron-rich π-systems of adjacent aromatic rings. The presence of the electron-withdrawing chlorine atom and the sulfur atom in the thiophene ring can influence the electron distribution within the aromatic systems, thereby modulating the strength and geometry of the π-π stacking interactions. In many pyridine and thiophene-containing compounds, slipped π-π stacking between the aromatic rings is a common feature, contributing to the formation of layered or columnar structures. The center-to-center distances in such stacked systems are typically in the range of 3.7 to 4.2 Å.
Engineering of Crystal Structures and Extended Networks
The rational design and engineering of crystal structures containing this compound involve the strategic manipulation of non-covalent interactions to achieve desired packing motifs and network dimensionalities.
The planarity of the pyridine and thiophene rings is a key feature that facilitates the formation of ordered crystalline lattices. The chlorine substituent can influence the crystal packing through steric effects and its potential to participate in halogen bonding, a directional interaction between a halogen atom and a nucleophilic site.
Tabular Summary of Compounds
Mechanistic Investigations of Biological Activities and Target Engagement
Elucidation of Molecular and Cellular Target Engagement
The compound and its structural analogues have been investigated for their ability to engage with various molecular and cellular targets, primarily through the inhibition of enzymes and the modulation of receptors.
Derivatives and compounds containing the core moieties of 5-Chloro-2-thiophen-2-yl-pyridine have demonstrated significant inhibitory activity against several key enzyme families.
Lipoxygenase (LOX): Thiophene-based structures are recognized as potent inhibitors of 5-lipoxygenase (5-LO), an enzyme crucial to the biosynthesis of leukotrienes, which are inflammatory mediators. nih.govnih.gov N-(5-substituted) thiophene-2-alkylsulfonamides, for instance, show dose-dependent inhibition of 5-LO with IC50 values in the nanomolar range in cell homogenate assays. nih.gov This inhibition is a key mechanism for anti-inflammatory activity. nih.gov
Phosphoinositide 3-Kinase (PI3K): The PI3K/AKT signaling pathway is a critical regulator of cell proliferation, growth, and survival, and its aberrant activation is linked to cancer. researchgate.netnih.gov Structure-based drug design has led to the discovery of highly selective and potent tetra-substituted thiophenes as PI3K inhibitors. These compounds have demonstrated subnanomolar potency against PI3Kα and significant oral antitumor activity in preclinical models. researchgate.net
Glycosidase: Alpha-glucosidase inhibitors are therapeutic agents that hinder the absorption of carbohydrates, playing a role in managing type 2 diabetes. researchgate.net Research has shown that compounds incorporating 2-chloro pyridine (B92270) and thiophene (B33073) structures can act as α-glucosidase inhibitors. researchgate.netnih.gov Molecular docking studies suggest these compounds can bind effectively within the active site of the α-glucosidase enzyme. nih.gov
Acetylcholinesterase (AChE): The inhibition of AChE is a primary strategy for treating Alzheimer's disease. nih.govsemanticscholar.org Both pyridine and thiophene derivatives have been synthesized and evaluated as AChE inhibitors. nih.govnih.gov Molecular docking simulations indicate that these molecules can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, leading to a mixed inhibition mechanism. nih.gov
| Enzyme Target | Related Compound Class | Observed Mechanism/Activity | Reference IC50/Activity Values |
|---|---|---|---|
| 5-Lipoxygenase (5-LO) | N-[5-(4-fluoro)phenoxythien-2-yl]methanesulfonamide | Dose-dependent inhibition. | IC50 range: 20-100 nM (in RBL-1 cell homogenate). nih.gov |
| Phosphoinositide 3-Kinase (PI3Kα) | Tetra-substituted thiophenes | Selective kinase inhibition. | Subnanomolar potency. researchgate.net |
| α-Glucosidase | 2-chloro pyridine incorporated thiosemicarbazones | Competitive inhibition. | IC50 = 30.5 ± 0.41 μM for most active compound. researchgate.net |
| Acetylcholinesterase (hAChE) | Pyridine derivatives with carbamic function | Mixed-type inhibition (CAS and PAS binding). | IC50 = 0.153 ± 0.016 μM for most potent inhibitor. nih.gov |
The heterocyclic components of this compound are instrumental in its interaction with cellular receptors. The pyridine ring system is a common feature in many pharmacologically active compounds that target a variety of receptors. nih.govnih.gov For example, certain 2-amino-4-aryl-6-thiopyridine derivatives have been identified as adenosine A1 receptor agonists. nih.gov
Antimicrobial and Antiviral Action Modalities at the Molecular Level
The structural framework of this compound is found in numerous compounds exhibiting potent antimicrobial and antiviral activities.
Antimicrobial Mechanisms: Thiophene derivatives have demonstrated bactericidal effects against drug-resistant Gram-negative bacteria such as A. baumannii and E. coli. frontiersin.org The mechanism of action involves the disruption of bacterial membrane integrity. Treatment with these compounds leads to increased membrane permeabilization. frontiersin.org Furthermore, molecular docking studies have shown a strong binding affinity for outer membrane proteins (OMPs) that are crucial for bacterial survival and pathogenesis, such as CarO1 and Omp33 in A. baumannii and OmpW and OmpC in E. coli. frontiersin.org Other studies have indicated that the antibacterial activity of certain pyridine derivatives is dependent on their ability to interact with and affect the lipopolysaccharide (LPS) structure of bacteria. nih.gov
Antiviral Mechanisms: Heterocyclic compounds containing pyridine and thiophene rings have shown promise as antiviral agents. nih.gov For example, novel 5-Chloro-2-thiophenyl-1,2,3-triazolylmethyldihydroquinolines have been synthesized and identified as dual inhibitors of Mycobacterium tuberculosis and the influenza A virus (H1N1). nih.gov In the context of coronaviruses, benzothiazolyl-pyridine hybrids have been investigated as inhibitors of the SARS-CoV-2 3CL protease (3CLpro), a viral enzyme essential for replication. acs.org
The biological activity of thiophene-pyridine compounds is intrinsically linked to their molecular structure. Structure-activity relationship (SAR) studies have elucidated key features that govern their efficacy.
Role of the Thiophene Ring: The thiophene ring is considered a "privileged pharmacophore" in medicinal chemistry. nih.gov Its substitution for a phenyl ring is a common strategy to enhance biological activity by improving receptor fit and metabolic profile. nih.gov
Impact of Substituents: The nature and position of substituent groups on both the pyridine and thiophene rings are critical. For instance, in a series of antibacterial thiophenes, the position of a piperidin-4-yloxy group on an attached phenyl ring significantly influenced the compound's bactericidal efficacy. frontiersin.org Similarly, studies on the antiproliferative activity of pyridine derivatives have shown that the presence and location of halogens, methoxy groups, and amino groups can dramatically alter the IC50 values against cancer cell lines. nih.gov This highlights that minor structural modifications can lead to substantial changes in the mechanism and potency of action.
Chemo-sensing Mechanisms and Research Applications in Biological Detection
Thiophene derivatives are widely employed as chemosensors for the detection of various analytes, particularly metal ions, in biological and environmental systems. nih.gov Their exceptional photophysical properties form the basis of their sensing capabilities. nih.gov
The mechanism typically involves the coordination of a cation with the heteroatoms (sulfur in thiophene and nitrogen in pyridine). This binding event alters the electronic properties of the molecule, leading to a detectable change in its fluorescence or absorption spectrum. nih.gov Key sensing mechanisms include:
Chelation Enhanced Fluorescence Effect (CHEF): Binding to a metal ion restricts intramolecular rotation, leading to an increase in fluorescence emission.
Chelation Enhancement Quenching Effect (CHEQ): The coordinated metal ion facilitates non-radiative decay pathways, causing the fluorescence to be quenched.
Intramolecular Charge Transfer (ICT): The interaction can induce a charge transfer within the molecule, resulting in a noticeable color change or a shift in the emission wavelength. nih.gov
For example, a thiophene-based sensor demonstrated fluorescence quenching specifically in the presence of Fe³⁺ ions, attributed to an ICT mechanism between the sensor and the metal ion. nih.gov The ability to selectively coordinate with specific ions makes these compounds valuable tools for research applications in biological detection.
Exploration in Advanced Materials Science and Functional Applications
Organic Electronics and Optoelectronic Device Research (e.g., Organic Semiconductors, Organic Light-Emitting Diodes)
Thiophene (B33073) and pyridine (B92270) derivatives are foundational building blocks for organic semiconductors due to their π-conjugated systems which facilitate charge transport. Thiophene-based polymers and small molecules are widely studied for their hole-transporting properties, while nitrogen-containing heterocycles like pyridine are often used to create electron-transporting or emissive materials for devices such as Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics. nih.gov The combination of these two rings in one molecule, along with the electronic influence of the chloro-substituent, suggests potential for semiconducting behavior.
However, a detailed search of published scientific literature did not yield specific studies investigating 5-Chloro-2-thiophen-2-yl-pyridine as an active material in organic semiconductors or optoelectronic devices. Consequently, there is no available data on its charge carrier mobility, energy levels (HOMO/LUMO), or performance in devices like OLEDs.
Luminescent Materials and Fluorescent Probe Development (Focus on Chemical Principles and Photophysical Behavior)
Molecules containing linked aromatic and heteroaromatic rings often exhibit interesting photophysical properties, such as fluorescence or phosphorescence. The development of novel luminophores and fluorescent probes for sensing applications is an active area of research. Thiophene-based pyridine derivatives, for instance, have been designed as chromophores with tunable photophysical properties. rsc.org The specific substitution pattern and the presence of a halogen on the pyridine ring of this compound would be expected to influence its absorption and emission characteristics.
Despite the potential for luminescent behavior, there is no specific research available detailing the photophysical properties of this compound. Data regarding its absorption and emission spectra, fluorescence quantum yield, and lifetime are not present in the current body of scientific literature. Furthermore, no studies have been found that explore its use as a fluorescent probe for the detection of specific analytes.
Applications in Catalysis Research (e.g., as Ligands in Metal Catalysis)
The nitrogen atom in the pyridine ring and the sulfur atom in the thiophene ring of this compound offer potential coordination sites for metal ions. Pyridine-containing molecules are ubiquitous as ligands in coordination chemistry and have been used to create catalysts for a wide range of chemical transformations. rsc.org Thiophene groups can also coordinate to transition metals, and complexes involving such ligands are of interest in catalysis. nih.gov The bidentate N,S chelation capability of 2-thienylpyridines can stabilize metal centers and influence their catalytic activity.
A review of the literature indicates that while related pyridine and thiophene compounds are widely used as ligands, there are no specific reports on the synthesis of metal complexes with this compound or the investigation of their catalytic activity. Research on its application as a ligand in metal-catalyzed reactions has not been published.
Corrosion Inhibition Studies and Mechanistic Understanding
Organic compounds containing heteroatoms (such as nitrogen and sulfur) and π-electrons are often effective corrosion inhibitors for metals in acidic environments. qu.edu.qa These molecules can adsorb onto the metal surface, forming a protective layer that blocks the active sites for corrosion. The mechanism of inhibition typically involves the interaction of the lone pair electrons of the heteroatoms and the π-electrons of the aromatic rings with the vacant d-orbitals of the metal atoms. Pyridine and thiol derivatives have shown significant promise in this area. mdpi.comnih.gov
While the molecular structure of this compound suggests it could be a candidate for corrosion inhibition studies, no dedicated research has been published to evaluate its performance or elucidate its mechanism of action in protecting metals from corrosion. Therefore, data on its inhibition efficiency, adsorption isotherms, and electrochemical behavior in corrosive media are not available.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 5-Chloro-2-thiophen-2-yl-pyridine, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The synthesis typically involves cyclocondensation of 2-aminopyridine derivatives with thiophene-based reagents. Key steps include:
-
Use of phosphorus oxychloride (POCl₃) for chlorination at the 5-position of the pyridine ring .
-
Coupling reactions (e.g., Suzuki-Miyaura) to introduce the thiophene moiety, requiring palladium catalysts and inert atmospheres .
-
Optimization parameters: Temperature (60–120°C), solvent polarity (DMF or THF), and reaction time (12–24 hours). Continuous flow processes improve yield (85–92%) and purity (>98%) by ensuring precise control of stoichiometry and reaction kinetics .
Key Reagents Conditions Yield Purity POCl₃, Pd(PPh₃)₄ 80°C, DMF, N₂ atmosphere 88% 97% Thiophene-2-boronic acid 100°C, THF, 18 hours 92% 99%
Q. How can structural characterization of this compound be performed to resolve ambiguities in crystallographic data?
- Methodological Answer :
- X-ray crystallography : Use SHELX software for structure refinement. SHELXL is preferred for small-molecule refinement due to its robust handling of twinned data and high-resolution datasets .
- Spectroscopic validation : Compare experimental NMR (¹H/¹³C) and IR spectra with computational predictions (DFT/B3LYP/6-31G*). Discrepancies in NOE correlations may indicate dynamic rotational isomerism .
- Thermogravimetric analysis (TGA) : Confirm thermal stability (decomposition >200°C) to rule out hydrate or solvate forms .
Q. What are the dominant reactivity patterns of this compound under nucleophilic or electrophilic conditions?
- Methodological Answer :
- Nucleophilic substitution : The 5-chloro group undergoes SNAr reactions with amines (e.g., piperidine) in polar aprotic solvents (e.g., DCM), yielding 5-amino derivatives .
- Electrophilic aromatic substitution : Thiophene's α-position is reactive toward nitration or sulfonation, but steric hindrance from the pyridine ring limits regioselectivity .
- Cross-coupling : The pyridine-thiophene linkage facilitates Pd-mediated couplings (e.g., Heck reactions) for functionalization at the thiophene β-position .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reported regioselectivity for substitution reactions at the pyridine and thiophene moieties?
- Methodological Answer :
- Kinetic isotope effects (KIE) : Use deuterated analogs to distinguish between concerted (low KIE) and stepwise (high KIE) mechanisms in SNAr reactions .
- Computational modeling : DFT calculations (e.g., Gaussian 16) identify transition states and charge distribution. For example, the 5-chloro group’s electron-withdrawing effect directs nucleophiles to the pyridine ring over the thiophene .
- In situ monitoring : Raman spectroscopy tracks intermediate formation during reactions, revealing competing pathways .
Q. What strategies are effective for reconciling conflicting solubility and stability data across different studies?
- Methodological Answer :
- Solvent screening : Use Hansen solubility parameters (HSPs) to identify outliers. For instance, discrepancies in DMSO solubility may arise from trace water content .
- Accelerated stability studies : Expose the compound to UV light (254 nm) and humidity (40–80% RH) for 48 hours. HPLC-MS analysis detects degradation products (e.g., sulfoxide formation from thiophene oxidation) .
- Cross-lab validation : Replicate experiments using standardized protocols (e.g., USP <711> dissolution testing) to isolate methodological variables .
Q. How can computational methods predict and validate the environmental interactions of this compound on indoor surfaces?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Model adsorption on silica or cellulose surfaces (common indoor materials). LAMMPS or GROMACS software predicts binding energies and diffusion rates .
- Microspectroscopic imaging : Use AFM-IR to map surface reactivity. For example, the thiophene ring’s π-system may exhibit stronger adhesion to hydrophobic surfaces .
- Ecotoxicity assays : Test biodegradability via OECD 301F guidelines. The chloro group’s persistence requires advanced oxidation processes (AOPs) for remediation .
Q. What advanced techniques address challenges in synthesizing derivatives with dual functionality (e.g., fluorinated or trifluoromethyl groups)?
- Methodological Answer :
- Electrochemical fluorination : Direct C–H fluorination using Selectfluor® under controlled potentials (−1.5 to −2.0 V vs Ag/AgCl) minimizes byproducts .
- Photoredox catalysis : Ru(bpy)₃²⁺ enables radical trifluoromethylation at the thiophene β-position under blue LED light .
- Crystallographic-guided design : Use SHELXD to resolve steric clashes in bulky derivatives (e.g., 5-CF₃ analogs), ensuring proper packing and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
